The exact mass of the compound 2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide is 380.2212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Origin: The specific origin of this compound is not publicly available. However, similar structures have been synthesized in laboratories for research purposes [].
Significance: This compound belongs to a class of molecules targeting the RANKL pathway, which is involved in bone resorption []. Studies suggest it may have potential in treating bone diseases like osteoporosis [].
Molecular Structure Analysis
Key features: The molecule contains several functional groups including a pyridine ring, a carboxamide group, a cyclobutylamine group, a dihydroisoquinoline ring, and a hydroxypropyl group. The stereochemistry at the 2nd carbon of the hydroxypropyl group is specified as (S).
Chemical Reactions Analysis
Synthesis: Information on the specific synthesis of this compound is not available in the public domain. However, related pyridine derivatives with similar structures have been synthesized through multistep organic reactions [].
Decomposition: No publicly available data on the decomposition pathways of this specific compound exists.
Other reactions: Since this is a relatively new compound, information on its reactivity with other chemicals is limited.
Physical And Chemical Properties Analysis
Data on physical and chemical properties such as melting point, boiling point, solubility, and stability is not currently available for this specific compound.
Studies suggest this compound may inhibit NF-κB nuclear translocation, a key step in the RANKL pathway that stimulates osteoclast differentiation (bone-resorbing cells) []. This indicates potential for treating bone loss diseases. Further research is needed to fully understand the mechanism [].
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